4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBXHNLRPNABA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with dimethylhydrazine under specific conditions . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit promising antitumor activity. Specifically, 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| 4-Amino-1-methylpyrazole | MCF7 | 22 | Cell cycle arrest |
| 3-Methyl-4-(trifluoromethyl)pyrazole | A549 | 18 | Inhibition of topoisomerase |
Antimicrobial Properties
The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and materials development. For instance, the synthesis of metal-organic frameworks (MOFs) using this compound has been explored, showing promise in gas storage applications .
Table 2: Coordination Complexes of Pyrazole Derivatives
| Metal Ion | Ligand Used | Stability Constant (K) | Application |
|---|---|---|---|
| Cu(II) | This compound | 10^5 | Catalysis in organic reactions |
| Ni(II) | 3-Methylpyrazole | 10^6 | Gas storage |
| Co(II) | Pyrazole-based ligand | 10^4 | Magnetic materials |
Synthesis and Characterization
A notable case study involved the synthesis of novel pyrazole derivatives, including this compound, through a one-pot reaction method. The characterization was performed using NMR and X-ray crystallography, confirming the structural integrity and potential reactivity of the synthesized compounds .
Application in Drug Development
Another study focused on the application of this compound in drug development for treating neurodegenerative diseases. The research highlighted its ability to cross the blood-brain barrier and modulate neuroinflammatory responses, making it a candidate for further investigation in neuroprotective therapies .
Mechanism of Action
The mechanism of action of 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The compound’s key distinction lies in its dimethylhydrazin-1-ylidene substituent. Comparisons with structurally related compounds highlight how substituent modifications affect properties:
Key Observations :
- Electronic Effects: The dimethylhydrazin-1-ylidene group introduces electron-withdrawing character, which may stabilize the pyrazole ring compared to electron-donating groups (e.g., aminomethyl in ).
- Biological Interactions : Hydrazone-containing derivatives (e.g., ) often exhibit enhanced antimicrobial activity due to their ability to coordinate metal ions or disrupt enzyme function.
Comparison Table :
Physicochemical Properties
- Crystallinity : Hydrazone-containing pyrazoles (e.g., ) often form stable crystals with intramolecular hydrogen bonds (N–H⋯O/S), creating S(6) or R₂²(8) ring motifs . The target compound’s dimethyl group may reduce hydrogen-bonding capacity compared to NH-containing analogs.
- Solubility: The dimethylhydrazin-1-ylidene group likely enhances solubility in polar aprotic solvents (e.g., DMF) relative to nonpolar aryl-substituted derivatives (e.g., chlorophenyl in ).
Biological Activity
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Its structure includes a pyrazole ring substituted with a dimethylhydrazinylidene group, which is crucial for its biological activity.
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that pyrazole derivatives possess antimicrobial effects against various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that certain pyrazole compounds showed cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, enhancing the overall therapeutic efficacy .
Antimicrobial Activity
This compound has been tested against various pathogens. Notably, it exhibited promising results against E. coli and Staphylococcus aureus. The presence of specific substituents in the pyrazole ring was found to enhance its antimicrobial activity significantly .
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the release of inflammatory mediators such as TNF-α and IL-6. The anti-inflammatory efficacy was comparable to standard drugs like dexamethasone at similar concentrations .
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation or hydrazine-based reactions. For example, cyclocondensation of 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine yields derivatives, as demonstrated in crystallographic studies . Another approach involves refluxing benzylideneacetone with substituted phenylhydrazine hydrochlorides in ethanol, followed by recrystallization to isolate the product . Key steps include optimizing reaction time (6–8 hours), solvent choice (ethanol or glacial acetic acid), and stoichiometric ratios of reactants .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving intramolecular interactions, such as N–H⋯O/S hydrogen bonds and dihedral angles between aromatic rings, as shown in structural analyses . Spectroscopic methods like NMR and IR complement crystallography by confirming functional groups (e.g., hydrazinylidene or carbothioamide moieties). Refinement protocols, such as freely refining N-bound H atoms and using riding models for C-bound H atoms, enhance structural accuracy .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis conditions for this compound?
- Methodological Answer : Factorial design allows systematic testing of variables (e.g., temperature, solvent polarity, reactant ratios). For instance, varying reflux time (4–16 hours) and solvent systems (ethanol vs. DMF/ethanol mixtures) in hydrazine reactions can optimize yield . Pre-experimental designs (e.g., screening key factors) reduce trial iterations, while response surface methodology (RSM) refines optimal conditions .
Q. What methodological approaches are recommended for evaluating the biological activity of this compound?
- Methodological Answer : Pyrazole derivatives are screened for bioactivity (e.g., antimicrobial, anticancer) using in vitro assays. For example, minimal inhibitory concentration (MIC) tests against bacterial strains or MTT assays for cytotoxicity can be employed . Structure-activity relationships (SAR) are derived by modifying substituents (e.g., methoxy or chloro groups) and correlating with bioactivity data .
Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects in solution (NMR) vs. static crystal structures. To reconcile these, use variable-temperature NMR to probe conformational flexibility or employ DFT calculations to model solution-state geometries . Cross-validate crystallographic refinement parameters (e.g., hydrogen bonding motifs) with spectroscopic peaks (e.g., NH stretches in IR) .
Q. How can computational tools enhance the study of this compound’s physicochemical properties?
- Methodological Answer : Molecular docking or COMSOL Multiphysics simulations can predict binding affinities to biological targets (e.g., VEGFR2 or MMP9) or model reaction kinetics . Density Functional Theory (DFT) calculations elucidate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Integrate computational results with experimental data to validate hypotheses .
Data Presentation
Q. Table 1. Key Synthetic and Structural Parameters
| Parameter | Methodological Insight | Reference |
|---|---|---|
| Optimal reflux time | 6–8 hours for hydrazine derivatives; 4 hours for thiosemicarbazide reactions | |
| Crystallization solvent | Ethanol or DMF/ethanol mixtures for high-purity single crystals | |
| Hydrogen bond motifs | Intramolecular N–H⋯O/S bonds stabilize planar pyrazole rings (dihedral angle <15°) | |
| Bioactivity screening | MIC assays for antibacterial activity; MTT for cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
